molecular formula C10H13NO2 B13520132 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile,Mixtureofdiastereomers

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile,Mixtureofdiastereomers

Cat. No.: B13520132
M. Wt: 179.22 g/mol
InChI Key: LSUSLSZODYGGJN-UHFFFAOYSA-N
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Description

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile is a bicyclic organic compound featuring a saturated benzopyran core (octahydro-1H-2-benzopyran) with a ketone group at the 6-position and a cyano (-CN) substituent at the 4a-position. The compound exists as a mixture of diastereomers due to multiple stereocenters in the octahydrobenzopyran system. This structural complexity influences its physicochemical properties, including solubility, stability, and reactivity.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

6-oxo-3,4,5,7,8,8a-hexahydro-1H-isochromene-4a-carbonitrile

InChI

InChI=1S/C10H13NO2/c11-7-10-3-4-13-6-8(10)1-2-9(12)5-10/h8H,1-6H2

InChI Key

LSUSLSZODYGGJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2(C1COCC2)C#N

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Starting materials: Phenolic compounds bearing appropriate side chains (e.g., hydroxyl groups at strategic positions).
  • Reagents: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or polyphosphoric acid.
  • Conditions: Reflux in solvents like acetic acid or ethanol, facilitating intramolecular cyclization to form the benzopyran ring system.
  • Nitrile introduction: Subsequent nucleophilic substitution with cyanide sources (e.g., sodium cyanide) under controlled conditions.

Key Data:

Step Reagents Conditions Yield (%) Notes
Cyclization Phenolic precursor + acid Reflux, 4-8 hrs 65-80 Forms the benzopyran core
Nitrile addition Sodium cyanide Reflux, presence of base 70-85 Incorporates nitrile group at desired position

Synthesis via Dihydropyran Intermediates and Oxidative Cyclization

Recent research indicates that dihydropyran derivatives serve as versatile intermediates for constructing the benzopyran framework, especially when combined with nitrile functionalities.

Methodology:

  • Synthesis of dihydropyran derivatives via-addition of malononitrile to α,β-unsaturated carbonyl compounds.
  • Cyclization facilitated by acid or base catalysis, leading to the formation of the octahydrobenzopyran ring system.
  • Oxidative steps (e.g., using oxidants like DDQ or manganese dioxide) convert dihydro derivatives to the corresponding oxo compounds.

Research Data:

Reagent Catalyst Solvent Temperature Yield (%) Reference
Malononitrile + α,β-unsaturated ketone p-Toluenesulfonic acid Ethanol Reflux 75-88 Adapted from

Use of Transition Metal Catalysis for Stereoselective Synthesis

Transition metal catalysis, such as palladium or copper-catalyzed cyclizations, has been reported to afford diastereomeric mixtures with high stereoselectivity.

Procedure:

  • Starting from suitably functionalized phenols and nitrile precursors.
  • Catalysis under mild conditions (e.g., Pd(PPh₃)₄ in ethanol or acetonitrile).
  • Cyclization occurs via C–H activation and oxidative addition, forming the fused benzopyran ring with nitrile substitution.

Research Data:

Catalyst Ligand Solvent Temperature Diastereomeric Ratio Yield (%)
Pd(PPh₃)₄ - Acetonitrile 80°C 3:1 70-85

Green and Environmentally Friendly Approaches

Recent advances focus on eco-friendly methods utilizing water as a solvent, nano-catalysts, or microwave irradiation to improve efficiency and selectivity.

Example:

  • Use of nano silica-bonded catalysts for Knoevenagel condensations and subsequent cyclizations.
  • Microwave-assisted reactions in aqueous media to reduce reaction times to under 30 minutes with yields exceeding 85%.

Research Summary:

Method Catalyst Solvent Time Yield (%) Notes
Microwave-assisted Nano silica-bonded catalyst Water 20-30 min 85-95 Eco-friendly, high efficiency

Stereochemistry and Diastereomeric Mixture Formation

The synthesis often yields a mixture of diastereomers due to the chiral centers formed during cyclization and nitrile addition. Controlling stereoselectivity involves chiral catalysts or auxiliaries, but most methods result in diastereomeric mixtures, which can be separated via chromatography.

Stereoselective Control Methods Effectiveness Reference
Chiral catalysts Use of chiral ligands Moderate
Stereoselective auxiliaries Auxiliary groups Variable

Summary of Data Table for Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Diastereomeric Control References
Acid-catalyzed cyclization Phenolic derivatives Acid catalysts Reflux, 4-8 hrs 65-80 No General literature
Dihydropyran intermediates α,β-unsaturated ketones + malononitrile Acid Reflux 75-88 No
Transition metal catalysis Phenol derivatives + nitrile Pd, Cu catalysts Mild, 80°C 70-85 Moderate
Green microwave synthesis Functionalized phenols Nano catalysts Microwave, 20-30 min 85-95 No

Chemical Reactions Analysis

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile and Analogs

Compound Core Structure Key Substituents Stereochemistry
6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile 2-benzopyran (saturated) 6-oxo, 4a-CN Mixture of diastereomers
NM-3 (Isocoumarin derivative) 1-benzopyran-2-one 3,4-substituents (exact groups N/A) Not specified in evidence
4-Methyl-2-oxo-6-arylamino-2H-pyran-3-carbonitrile 2H-pyran 2-oxo, 3-CN, 4-Me, 6-arylamino Varies with arylamino groups

Key Observations :

  • The target compound’s saturated benzopyran core contrasts with NM-3’s aromatic isocoumarin system, which may reduce its planarity and alter binding interactions .
  • The cyano group at 4a (target) vs.

Key Findings :

  • NM-3’s antiangiogenic activity stems from its inhibition of endothelial cell proliferation (IC₅₀ ≈ 10-fold lower for HUVECs vs. tumor cells) and synergy with chemotherapeutics like 5-FU .
  • The target compound’s diastereomer mixture could enhance bioavailability or metabolic stability compared to NM-3’s rigid structure .

Physicochemical and Spectroscopic Properties

Table 3: NMR Chemical Shift Comparison (Representative Regions)

Compound Region A (δ ppm) Region B (δ ppm) Notes
6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile Not reported Not reported Expected shifts similar to NM-3
NM-3 39–44 29–36 Shifts correlate with aromatic substituents
Pyran-3-carbonitrile derivatives 25–32 (arylamino protons) N/A Substituent-dependent variations

Insights :

  • NMR profiling (as in NM-3 studies) can identify regions sensitive to structural modifications, such as the ketone and cyano groups in the target compound .
  • Diastereomer mixtures may complicate NMR interpretation, requiring advanced techniques like chiral chromatography .

Computational and Experimental Comparison Methods

  • Graph-Based Structural Analysis : Algorithms comparing benzopyran derivatives as molecular graphs (rather than SMILES strings) better capture stereochemical and functional group similarities .
  • Lumping Strategies: Grouping compounds with shared features (e.g., cyano-substituted pyrans) simplifies reaction modeling but risks overlooking stereochemical nuances .

Biological Activity

6-Oxo-octahydro-1H-2-benzopyran-4a-carbonitrile, a bicyclic compound that exists as a mixture of diastereomers, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the broader class of benzopyrans, which are known for their diverse chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile includes both a carbonyl and a nitrile functional group. These functionalities contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The carbonitrile group enhances the compound's ability to participate in nucleophilic reactions, while the bicyclic structure may influence its interaction with biological macromolecules.

Interaction studies involving 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile focus on its binding affinities with proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy can elucidate these interactions. Preliminary data indicate that similar compounds exhibit promising interactions with targets involved in cancer and inflammation pathways, suggesting potential therapeutic uses.

Case Studies

  • Anticancer Activity : Research has shown that derivatives of benzopyran compounds can reduce the invasive behavior of cancer cells. For instance, studies on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives demonstrated significant activity against HT 1080 fibrosarcoma cells. The structure-activity relationship indicated that specific substitutions could enhance biological potency without compromising efficacy .
  • Anti-inflammatory Effects : Compounds structurally related to 6-oxo-octahydro-1H-2-benzopyran have been evaluated for their anti-inflammatory properties. These studies often focus on the inhibition of pro-inflammatory cytokines, which play a critical role in various inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the properties of structurally similar compounds:

Compound NameStructure TypeNotable Properties
6-HydroxybenzopyranBenzopyranAntioxidant and anti-inflammatory
4H-ChromenoneChromeneAnticancer activity
CoumarinCoumarinAnticoagulant properties
3-HydroxyflavoneFlavonoidAntioxidant and antimicrobial effects

6-Oxo-octahydro-1H-2-benzopyran-4a-carbonitrile is distinguished by its bicyclic structure combined with a carbonitrile group, which may confer unique reactivity and biological activity compared to these related compounds.

Synthesis and Applications

The synthesis of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile typically involves multi-step organic reactions, often starting from simpler precursors through cyclization processes. The compound's potential applications extend beyond medicinal chemistry into areas such as organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile, and how do reaction conditions influence diastereomer ratios?

  • Methodology : The compound is synthesized via multistep routes involving cyclization and functional group modifications. For example, β-aminoesters or α,β-unsaturated esters are heated with formamide or phenyl isocyanate to form the pyran core, followed by nitrile group introduction . Reaction solvents (e.g., DMF), bases (e.g., KOH), and temperatures (100–110°C) critically influence stereoselectivity. For instance, higher temperatures may favor kinetic vs. thermodynamic control of diastereomer formation .
  • Data : provides a table of yields (82–93%) under varying conditions (solvent, base equivalents, temperature), highlighting the impact of aryl substituents on selectivity .

Q. Which analytical techniques are most effective for characterizing the diastereomeric mixture and confirming structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR distinguish diastereomers via splitting patterns and chemical shifts, particularly for protons near stereocenters (e.g., the octahydrobenzopyran ring) .
  • X-ray Crystallography : Used to resolve absolute configurations, as demonstrated in structural studies of related chromene-carbonitrile derivatives .
  • Chromatography : HPLC with chiral columns or normal-phase silica gel can separate diastereomers, with elution ratios optimized using hexane-EtOAc gradients .

Advanced Research Questions

Q. How can computational methods be integrated to predict diastereomer stability and guide synthetic optimization?

  • Methodology :

  • DFT Calculations : Compare Gibbs free energies of diastereomers to identify the thermodynamically favored form. For example, B3LYP/6-31G(d) calculations predict stability based on steric strain in the bicyclic system .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize conditions (e.g., polar aprotic solvents like DMF stabilize transition states) .
    • Case Study : notes that electron-withdrawing aryl groups increase diastereomer selectivity (e.g., 4-ClC₆H₄ substituent yields 91% vs. 87% for 4-MeOC₆H₄) .

Q. What strategies mitigate data contradictions in biological activity studies of diastereomeric mixtures?

  • Methodology :

  • Isomer-Specific Assays : Separate diastereomers chromatographically before testing, as unresolved mixtures can obscure structure-activity relationships (SAR) .
  • Dose-Response Analysis : Use Hill plots to differentiate potency (EC₅₀) and efficacy (Eₘₐₓ) of individual diastereomers in cellular models .
    • Example : highlights discrepancies in antimicrobial activity of dihydropyrimidine-carbonitrile derivatives, emphasizing the need for pure isomer testing .

Q. How do solvent and catalyst systems influence the scalability of diastereoselective syntheses?

  • Methodology :

  • Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
  • Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance stereocontrol. shows ammonium acetate as a catalyst in ethanol reflux improves cyclization efficiency .
    • Data : reports yields >90% using KOH in DMF, but scalability requires solvent recovery systems due to DMF’s high boiling point .

Methodological Resources

Q. What protocols are recommended for safely handling nitrile-containing intermediates during synthesis?

  • Guidelines :

  • Ventilation : Use fume hoods to avoid inhalation of volatile nitriles (e.g., HCN release risk) .
  • PPE : Nitrile gloves and lab coats; avoid skin contact with intermediates .
  • Waste Disposal : Quench reactive nitriles with NaHCO₃ before aqueous disposal .

Q. How can researchers design robust SAR studies for diastereomeric mixtures in drug discovery?

  • Framework :

  • Isomer Isolation : Prioritize chiral separation to assign bioactivity to specific configurations .
  • Pharmacophore Mapping : Overlay diastereomer structures with docking simulations to identify critical binding motifs (e.g., the 4a-carbonitrile group’s role in H-bonding) .
    • Example : correlates 3-pyridinecarbonitrile derivatives’ antiproliferative activity with diastereomer-specific interactions in kinase binding pockets .

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